1-Phenylpiperidine

Description

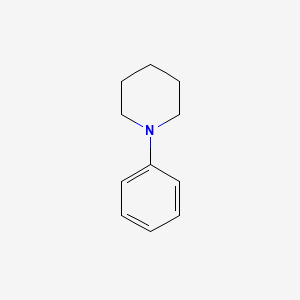

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSKXGRDUPMXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063294 | |

| Record name | Piperidine, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4096-20-2 | |

| Record name | N-Phenylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4096-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004096202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PHENYLPIPERIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 1-Phenylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-phenylpiperidine, a key intermediate in the development of various pharmaceuticals. This document details the core synthesis mechanisms, provides in-depth experimental protocols for key methodologies, and presents quantitative data to allow for effective comparison of the different approaches.

Executive Summary

This compound is a crucial structural motif found in a wide array of biologically active compounds. Its synthesis is a fundamental step in the development of numerous drugs, including analgesics and psychoactive agents. The principal methods for its preparation include classical nucleophilic substitution reactions, modern palladium- and copper-catalyzed cross-coupling reactions, and the reduction of functionalized precursors. The choice of synthetic route often depends on factors such as starting material availability, desired scale, and tolerance of functional groups. This guide explores four primary synthesis methodologies: the reaction of aniline (B41778) with 1,5-dibromopentane (B145557), the Buchwald-Hartwig amination, the Ullmann condensation, and the reduction of N-phenylglutarimide.

Core Synthesis Mechanisms and Experimental Protocols

Nucleophilic Substitution: Reaction of Aniline with 1,5-Dibromopentane

This classical approach is a widely cited method for the formation of the this compound scaffold. The reaction proceeds through a two-step mechanism: an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization.

Mechanism:

The synthesis is initiated by the nucleophilic attack of the aniline nitrogen on one of the electrophilic carbons of 1,5-dibromopentane, displacing a bromide ion to form the intermediate N-(5-bromopentyl)aniline. Subsequently, the nitrogen of this intermediate acts as an intramolecular nucleophile, attacking the terminal carbon and displacing the second bromide ion to form the six-membered piperidine (B6355638) ring.

Experimental Protocol:

-

Reagents:

-

Aniline

-

1,5-Dibromopentane

-

Sodium carbonate (or another suitable base)

-

Solvent (e.g., ethanol, acetonitrile, or water)

-

-

Procedure:

-

A mixture of aniline (1.0 equivalent) and 1,5-dibromopentane (1.1 equivalents) is prepared in a suitable solvent.

-

A base, such as sodium carbonate (2.5 equivalents), is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by vacuum distillation or column chromatography to yield this compound.

-

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile modern method for the formation of carbon-nitrogen bonds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of this compound from an aryl halide and piperidine under relatively mild conditions.[1]

Mechanism:

The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., bromobenzene) to a palladium(0) complex. The resulting palladium(II) complex then coordinates with piperidine. Deprotonation by a base generates a palladium(II) amido complex. The final step is reductive elimination, which forms the desired this compound and regenerates the palladium(0) catalyst.[2]

Experimental Protocol:

-

Reagents:

-

Piperidine

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine (B1218219) ligand (e.g., BINAP, XPhos)[3]

-

Strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate)[3]

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

-

Procedure:

-

An oven-dried reaction vessel is charged with the palladium catalyst (0.05 equivalents), the phosphine ligand (0.08 equivalents), and the base (1.4 equivalents) under an inert atmosphere (e.g., argon or nitrogen).[3]

-

The anhydrous, deoxygenated solvent is added, followed by bromobenzene (1.0 equivalent) and piperidine (1.2 equivalents).

-

The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for the required time (often 8-24 hours), with reaction progress monitored by TLC or GC-MS.[3][4]

-

After cooling to room temperature, the reaction is quenched with water.

-

The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

-

Purification by flash column chromatography on silica (B1680970) gel affords pure this compound.[3]

-

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming aryl-heteroatom bonds.[5][6] While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, it remains a valuable synthetic tool, particularly for certain substrates.[6]

Mechanism:

The reaction is believed to proceed through the formation of a copper(I) amide species from the reaction of piperidine with a copper(I) salt. This species then undergoes a nucleophilic aromatic substitution reaction with the aryl halide. The precise mechanism can be complex and is thought to involve oxidative addition and reductive elimination steps, potentially involving Cu(I) and Cu(III) intermediates.[5]

Experimental Protocol:

-

Reagents:

-

Bromobenzene

-

Piperidine

-

Copper(I) salt (e.g., CuI, CuBr)

-

Base (e.g., potassium carbonate, potassium phosphate)

-

Optional: Ligand (e.g., 1,10-phenanthroline, L-proline)

-

High-boiling polar solvent (e.g., DMF, NMP, sulfolane)[7]

-

-

Procedure:

-

A reaction vessel is charged with the copper(I) salt, the base, and the optional ligand.

-

The solvent, bromobenzene, and piperidine are added.

-

The mixture is heated to a high temperature (often >150 °C) and stirred for an extended period.[7]

-

Reaction progress is monitored by an appropriate chromatographic technique.

-

Upon completion, the mixture is cooled and diluted with water.

-

The product is extracted into an organic solvent.

-

The organic phase is washed, dried, and concentrated.

-

The crude product is purified by vacuum distillation or column chromatography.

-

Reduction of N-Phenylglutarimide

Mechanism:

The synthesis begins with the formation of N-phenylglutarimide from glutaric anhydride (B1165640) and aniline. The subsequent reduction of the two amide carbonyl groups to methylenes is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The hydride reagent attacks the carbonyl carbons, leading to the formation of an aluminate complex which, upon acidic workup, yields this compound.

Experimental Protocol:

-

Part A: Synthesis of N-Phenylglutarimide

-

Glutaric anhydride (1.0 equivalent) and aniline (1.0 equivalent) are heated together, either neat or in a high-boiling solvent like acetic acid.

-

The reaction mixture is heated to reflux for several hours.

-

Upon cooling, the N-phenylglutarimide often crystallizes and can be collected by filtration and recrystallized.

-

-

Part B: Reduction of N-Phenylglutarimide

-

A solution of N-phenylglutarimide in an anhydrous ether solvent (e.g., diethyl ether, THF) is added dropwise to a stirred suspension of lithium aluminum hydride (excess) in the same solvent under an inert atmosphere.

-

The reaction mixture is stirred at room temperature or heated to reflux for several hours.

-

After completion, the reaction is carefully quenched by the sequential addition of water and then a sodium hydroxide (B78521) solution.

-

The resulting salts are filtered off, and the filtrate is extracted with an organic solvent.

-

The organic layer is dried and concentrated to give the crude product, which is then purified.

-

Quantitative Data Summary

| Synthesis Method | Reactants | Typical Yield (%) | Key Conditions |

| Nucleophilic Substitution | Aniline, 1,5-Dibromopentane | 60-80 | Reflux in a suitable solvent with a base |

| Buchwald-Hartwig Amination | Bromobenzene, Piperidine | 80-95 | Pd-catalyst, phosphine ligand, strong base, 80-110 °C[3] |

| Ullmann Condensation | Bromobenzene, Piperidine | 40-70 | Cu(I) salt, base, high temperature (>150 °C)[7] |

| Reduction of N-Phenylglutarimide | N-Phenylglutarimide, LiAlH₄ | 70-85 | Anhydrous ether solvent, reflux |

Note: Yields are approximate and can vary significantly based on the specific reaction conditions, scale, and purity of reagents.

Product Characterization

This compound [8]

-

Appearance: Colorless to light yellow liquid.[8]

-

Molecular Formula: C₁₁H₁₅N[8]

-

Molecular Weight: 161.25 g/mol [8]

-

Boiling Point: 123–126 °C at 12.5 mmHg.[9]

-

¹H NMR (CDCl₃, 400 MHz): δ 7.28-7.22 (m, 2H), 6.95-6.91 (m, 2H), 6.84-6.80 (m, 1H), 3.17 (t, J=5.5 Hz, 4H), 1.74-1.68 (m, 4H), 1.59-1.53 (m, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 152.1, 129.1, 119.3, 116.5, 50.9, 25.9, 24.3.[10]

Mandatory Visualizations

Caption: Nucleophilic substitution pathway for this compound synthesis.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Overview of the Ullmann condensation for this compound.

References

- 1. 1-Phenylpiperazine(92-54-6) 13C NMR spectrum [chemicalbook.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpiperidine (CAS RN: 4096-20-2) is a versatile organic compound recognized for its significance as a key intermediate and structural motif in the synthesis of a wide array of bioactive molecules.[1] Characterized by a piperidine (B6355638) ring attached to a phenyl group, this compound serves as a fundamental building block in the development of pharmaceuticals, particularly analgesics, psychoactive agents, and antidepressants.[1][2] Its physicochemical properties are paramount in determining its reactivity, stability, and pharmacokinetic profile, making a thorough understanding of these characteristics essential for its application in medicinal chemistry, organic synthesis, and neuroscience research.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with tabulated data, detailed experimental protocols, and visualizations to support researchers and drug development professionals.

Chemical Identity and Structure

This compound is an aromatic heterocyclic amine. The core structure consists of a saturated six-membered piperidine ring N-substituted with a phenyl group.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [4] |

| Synonyms | N-Phenylpiperidine, Piperidine, 1-phenyl- | [4][5] |

| CAS Number | 4096-20-2 | [1][5][6] |

| Molecular Formula | C₁₁H₁₅N | [1][3][6] |

| Molecular Weight | 161.24 g/mol | [3][4][7] |

| InChI | InChI=1S/C11H15N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 | [4][5] |

| InChIKey | LLSKXGRDUPMXLC-UHFFFAOYSA-N | [4][5] |

| SMILES | C1CCN(CC1)C2=CC=CC=C2 | [4][7] |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in chemical synthesis. It is typically a colorless to light yellow or orange clear liquid.[6][8] The compound is noted to be air and heat sensitive, necessitating storage under an inert gas atmosphere at refrigerated temperatures (0-10°C).[3][6]

Tabulated Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: General Physical Properties

| Property | Value | Unit | Reference |

| Appearance | Colorless to light yellow/orange clear liquid | - | [1][6][8] |

| Melting Point | 4.7 | °C | [7][9] |

| Boiling Point | 258 | °C | [1][6][7] |

| Density (20/20) | 1.00 | g/cm³ | [6][10] |

| Refractive Index (n20D) | 1.56 | - | [1][6][10] |

| Flash Point | 106 | °C | [6][7] |

Table 2: Solubility and Partitioning

| Property | Value | Method | Reference |

| pKa | 6.22 ± 0.10 | Predicted | [9] |

| Log P (Octanol/Water) | 2.677 | Crippen Method | [11] |

| Log S (Water Solubility) | -2.53 | Crippen Method | [11] |

Table 3: Thermodynamic Properties

| Property | Value | Unit | Reference |

| Enthalpy of Vaporization (ΔvapH°) | 64.3 ± 0.4 | kJ/mol | [11][12] |

| Proton Affinity (PAff) | 952.90 | kJ/mol | [11] |

| Gas Basicity (BasG) | 926.40 | kJ/mol | [11] |

| Ionization Energy (IE) | 7.10 / 7.72 ± 0.06 | eV | [11] |

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

-

¹H NMR: Spectra for this compound are available and confirm its chemical structure.[4][13] Key signals correspond to the protons on the phenyl and piperidine rings.

-

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[4]

-

Infrared (IR) Spectroscopy: ATR-IR spectra are available for this compound, showing characteristic peaks for its functional groups.[4]

-

Mass Spectrometry (MS): GC-MS data reveals a molecular ion peak corresponding to its molecular weight (161.24 g/mol ).[3][4] The fragmentation pattern is a key identifier for the compound's structure.[3]

Experimental Protocols

The determination of physicochemical parameters like pKa and Log P is fundamental in drug development. Below are detailed methodologies for these key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the extent of ionization of a compound at a given pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[14] Potentiometric titration is a widely used and reliable method for pKa determination.[14][15]

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base titrant (e.g., 0.1 M NaOH).[14]

-

Prepare a solution of the analyte (this compound) in deionized water at a known concentration. The ionic strength of the solution should be kept constant (e.g., 0.01 M) using an inert salt like KCl.[14]

-

Calibrate a pH meter with standard buffer solutions.

-

-

Titration Procedure:

-

Place a known volume of the this compound solution in a beaker.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized NaOH solution in small, precise increments.

-

After each addition, stir the solution to ensure homogeneity and record the pH reading once it stabilizes.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa can be determined from the Henderson-Hasselbalch equation. For a weak base, the pKa corresponds to the pH at the half-equivalence point (where half of the base has been neutralized).[14] This point is identified as the inflection point of the sigmoid titration curve.[15]

-

Determination of Log P by Shake-Flask Method

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity, which is a key predictor of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique for its determination.

Methodology:

-

Preparation:

-

Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4). This is achieved by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

-

Prepare a stock solution of this compound in the aqueous phase.

-

-

Partitioning:

-

In a flask, combine a known volume of the this compound stock solution with a known volume of the saturated n-octanol.

-

Seal the flask and shake it vigorously for a sufficient time to allow equilibrium to be reached (e.g., 24 hours) at a constant temperature.

-

-

Phase Separation and Analysis:

-

After shaking, centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol (B41247) phase to its concentration in the aqueous phase: P = [Analyte]octanol / [Analyte]aqueous.

-

Log P is the base-10 logarithm of the partition coefficient.

-

Applications in Research and Drug Development

This compound's utility spans several areas of chemical and pharmaceutical science:

-

Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of pharmaceuticals, especially analgesics and antidepressants, where it helps enhance pain management efficacy.[1][2]

-

Organic Synthesis: It serves as a versatile building block for creating complex molecules for diverse applications, including agrochemicals and specialty chemicals.[1][2]

-

Neuroscience Research: The compound and its derivatives are used in studies of the central nervous system to understand the mechanisms of psychoactive substances.[2][3] this compound itself has shown a strong binding affinity for κ-opioid receptors.[7]

The physicochemical properties detailed in this guide are directly relevant to these applications. For instance, lipophilicity (Log P) and ionization state (pKa) govern how a this compound-based drug candidate will behave in the body, influencing its ability to reach its target and exert a therapeutic effect.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation.[4][6] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[8] It should be used in a well-ventilated area to avoid respiratory irritation.[4]

Conclusion

This compound is a compound of significant interest in medicinal chemistry and organic synthesis. The physicochemical properties outlined in this guide—including its melting and boiling points, density, pKa, and Log P—are fundamental to its application. The provided data and experimental protocols offer a valuable resource for researchers and scientists, facilitating its effective use in the synthesis of novel compounds and the development of new therapeutic agents. A comprehensive understanding of these properties is indispensable for predicting molecular behavior, optimizing reaction conditions, and designing molecules with desired pharmacokinetic and pharmacodynamic profiles.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound|CAS 4096-20-2| Purity [benchchem.com]

- 4. This compound | C11H15N | CID 20038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Phenylpiperidine [webbook.nist.gov]

- 6. This compound | 4096-20-2 | TCI Deutschland GmbH [tcichemicals.com]

- 7. 1-Phenyl-piperidine | 4096-20-2 | FP148660 | Biosynth [biosynth.com]

- 8. This compound | 4096-20-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. N-Phenylpiperidine price,buy N-Phenylpiperidine - chemicalbook [chemicalbook.com]

- 10. labproinc.com [labproinc.com]

- 11. chemeo.com [chemeo.com]

- 12. N-Phenylpiperidine [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 1-Phenylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-phenylpiperidine, a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and psychoactive agents.[1][2] This document details the spectroscopic characterization of this compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and visualizations of its molecular structure, analytical workflow, and relevant biological signaling pathways are presented to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound (C₁₁H₁₅N), also known as N-phenylpiperidine, is a heterocyclic amine with a molecular weight of approximately 161.24 g/mol .[3] Its structure consists of a piperidine (B6355638) ring directly attached to a phenyl group via the nitrogen atom. This structural motif is a common scaffold in a wide range of biologically active compounds, making its unambiguous identification and characterization crucial for research and development.[1][2] The compound's role as a versatile building block in the synthesis of analgesics, antidepressants, and other central nervous system (CNS) active agents underscores the importance of a thorough understanding of its structural features.[2] This guide outlines the key analytical methodologies employed in the structural elucidation of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the N-alkylation of aniline (B41778) with 1,5-dibromopentane (B145557). This reaction forms the piperidine ring by creating two new carbon-nitrogen bonds.

Experimental Protocol: Synthesis of this compound

Materials:

-

Aniline

-

1,5-dibromopentane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a stirred solution of aniline (1.0 equivalent) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.5 equivalents).

-

Slowly add 1,5-dibromopentane (1.1 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 18-24 hours under a nitrogen atmosphere.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Spectroscopic Data and Analysis

The structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the phenyl and piperidine rings.

Table 1: ¹H NMR Spectral Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 - 7.25 | m | 2H | H-3', H-5' (meta-protons) |

| 6.95 - 6.91 | m | 2H | H-2', H-6' (ortho-protons) |

| 6.85 - 6.81 | t | 1H | H-4' (para-proton) |

| 3.16 | t | 4H | H-2, H-6 (α-protons) |

| 1.75 | p | 4H | H-3, H-5 (β-protons) |

| 1.60 | p | 2H | H-4 (γ-proton) |

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number and chemical environment of the carbon atoms in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 152.5 | C-1' |

| 129.1 | C-3', C-5' |

| 119.5 | C-4' |

| 116.6 | C-2', C-6' |

| 52.6 | C-2, C-6 |

| 26.0 | C-3, C-5 |

| 24.3 | C-4 |

3.1.3. Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrument: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse program.

-

Number of scans: 1024-4096.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3020 | Medium | Aromatic C-H stretch |

| 2935 - 2800 | Strong | Aliphatic C-H stretch (piperidine ring) |

| 1598, 1495 | Strong | C=C stretching in the aromatic ring |

| 1375 | Medium | C-N stretching |

| 750, 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

3.2.1. Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument: A Fourier-Transform Infrared spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Acquisition: Record the spectrum and perform a background subtraction using the empty salt plates.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 161 | 85 | [M]⁺ (Molecular ion) |

| 160 | 100 | [M-H]⁺ (Base peak) |

| 132 | 20 | [M-C₂H₅]⁺ |

| 105 | 30 | [C₆H₅N=CH₂]⁺ |

| 77 | 40 | [C₆H₅]⁺ (Phenyl cation) |

3.3.1. Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters:

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Injector temperature: 250 °C.

-

Oven program: Start at 100 °C, ramp to 250 °C at 10 °C/min.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: 40-400 amu.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Structure and Processes

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for Structure Elucidation

Caption: Experimental workflow for the synthesis and structure elucidation of this compound.

Biological Context: Interaction with Signaling Pathways

This compound and its derivatives are known to interact with various biological targets, including opioid receptors. The κ-opioid receptor (KOR) signaling pathway is a relevant area of investigation for these compounds.

Simplified κ-Opioid Receptor Signaling Pathway

Activation of the κ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist (such as a this compound derivative) initiates a signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

Caption: Simplified κ-opioid receptor signaling pathway.

Conclusion

The structural elucidation of this compound is a well-established process that relies on a combination of chemical synthesis and spectroscopic analysis. The data presented in this guide, including detailed NMR, FT-IR, and MS characterization, provide a robust framework for the unambiguous identification of this important pharmaceutical intermediate. The provided experimental protocols offer practical guidance for researchers, while the visualizations of its structure, analytical workflow, and a relevant biological signaling pathway enhance the understanding of its chemical and biological properties. This comprehensive information is intended to support the ongoing research and development of novel therapeutics based on the this compound scaffold.

References

The 1-Phenylpiperidine Scaffold: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylpiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically significant therapeutics. Its rigid structure, combined with the synthetic tractability to introduce diverse substitutions, allows for the fine-tuning of pharmacological activity across a spectrum of biological targets. This technical guide provides an in-depth exploration of the biological activities of the this compound scaffold, with a focus on its roles as a modulator of opioid and sigma receptors, an inhibitor of acetylcholinesterase, and as a promising framework for the development of novel anticancer agents.

Modulator of Opioid Receptors

Derivatives of the this compound scaffold are renowned for their potent activity as opioid receptor modulators, forming the chemical basis for a significant class of synthetic analgesics. These compounds primarily exert their effects through interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) critically involved in the modulation of pain perception.

Quantitative Data: Opioid Receptor Binding Affinities

The binding affinity (Ki) of this compound derivatives to opioid receptors is a key determinant of their analgesic potency. The following table summarizes the binding affinities for a selection of prominent compounds.

| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |

| Fentanyl | 0.39[1] | >1,000[1] | 255[1] |

| Sufentanil | <1 | - | - |

| Alfentanil | 1-100 | - | - |

| Meperidine | >100 | - | - |

| Carfentanil | Potent µ-agonist | - | - |

Signaling Pathway: µ-Opioid Receptor Activation

Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. This is primarily mediated by the Gi/o family of G-proteins. The subsequent signaling events result in an overall inhibitory effect on neuronal excitability.

Structure-Activity Relationship (SAR)

The analgesic potency of 4-anilidopiperidine derivatives like fentanyl is significantly influenced by substitutions on the piperidine (B6355638) ring and the N-acyl group.

-

Piperidine Ring Position 4: The 4-anilido substitution is crucial for high affinity. The nature of the substituent on the anilino nitrogen can modulate potency.

-

Piperidine Ring Position 3: Introduction of a methyl group at the 3-position can increase potency, with the cis isomer generally being more active. However, larger alkyl groups at this position tend to decrease activity.[2]

-

N-Acyl Group: The N-propionyl group in fentanyl is optimal. Replacing it with a phenacyl group results in a significant loss of potency.[3]

-

N-Substituent: An N-phenethyl group is a key feature for high µ-receptor affinity in the fentanyl series.

Ligands for Sigma Receptors

The this compound scaffold is also a key feature in a number of high-affinity ligands for sigma receptors, particularly the sigma-1 (σ1) subtype. These receptors are intracellular chaperones located at the mitochondria-associated endoplasmic reticulum (ER) membrane and are implicated in a variety of cellular functions, making them attractive targets for the treatment of neuropsychiatric disorders.

Quantitative Data: Sigma Receptor Binding Affinities

Several this compound and related 1-phenylpiperazine (B188723) derivatives exhibit high affinity and selectivity for sigma receptors.

| Compound Class | Sigma-1 Receptor Ki (nM) | Reference |

| 1-Phenylpiperazine derivatives | 1-10[4][5] | [4] |

| N-Phenylpropyl-N'-benzylpiperazines | ~20 | [6] |

| N-Phenylpropyl-4-benzylpiperidines | 0.4 - 1.4 | [6] |

| Phenoxyalkylpiperidines | 0.86 - 0.89 | [7] |

Signaling Pathway: Sigma-1 Receptor Chaperone Activity

The sigma-1 receptor acts as an inter-organelle signaling modulator. Under normal conditions, it is complexed with the binding immunoglobulin protein (BiP). Upon stimulation by ligands or ER calcium depletion, it dissociates from BiP and can then interact with and modulate the activity of various client proteins, such as the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R).[4]

Structure-Activity Relationship (SAR)

For 1-phenylpiperazine and related compounds, the affinity for sigma receptors is influenced by the nature of the substituents on both the phenyl ring and the piperazine/piperidine nitrogen. A quantitative structure-activity relationship (QSAR) study on a series of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl) piperazines suggested that the affinity for the sigma-1 receptor is dependent on the electronic features of the substituents on the phenylpropyl moiety.[8]

Acetylcholinesterase (AChE) Inhibitors

The this compound scaffold is a key component of donepezil, a widely prescribed acetylcholinesterase (AChE) inhibitor for the symptomatic treatment of Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is thought to improve cognitive function.

Quantitative Data: Acetylcholinesterase Inhibition

The inhibitory potency (IC50) of this compound derivatives against AChE is a critical measure of their therapeutic potential.

| Compound | AChE IC50 (nM) | Reference |

| Donepezil | 6.7[9][10] | [9][10] |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 | [11] |

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | 1.2[12][13] | [12][13] |

Signaling Pathway: Cholinergic Neurotransmission

AChE inhibitors enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine in the synaptic cleft. This leads to increased activation of postsynaptic acetylcholine receptors, which can be either nicotinic (ionotropic) or muscarinic (metabotropic).

Structure-Activity Relationship (SAR)

For 1-benzylpiperidine-based AChE inhibitors, the structure-activity relationship is well-defined. The 1-benzyl group and the substituent at the 4-position of the piperidine ring are critical for potent inhibition. For instance, in a series of 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives, the introduction of a benzoylamino group at the 4-position of the phthalimido moiety significantly enhances inhibitory activity.[12][13][14]

Anticancer Agents

The piperidine scaffold is present in a number of anticancer drugs, and emerging research has highlighted the potential of this compound derivatives as novel anticancer agents. These compounds can exert their effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Quantitative Data: In Vitro Anticancer Activity

The in vitro anticancer activity of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Phenylpropiophenone derivatives | HeLa, Fem-X, PC-3, MCF-7, LS174, K562 | Varies | [15] |

| Plastoquinone analogs with N-phenylpiperazine | MCF-7 | Varies |

Note: Specific IC50 values for this compound derivatives as anticancer agents are diverse and depend heavily on the specific substitutions and the cancer cell line being tested. The references provide examples of such studies.

Signaling Pathway: PI3K/Akt Pathway Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Some this compound derivatives may exert their anticancer effects by inhibiting components of this pathway.

Experimental Protocols

Experimental Workflow: Receptor Binding Assay

Protocol: Sigma-1 Receptor Radioligand Binding Assay

-

Membrane Preparation: Prepare membrane homogenates from a suitable source known to express sigma-1 receptors (e.g., guinea pig brain or cells transfected with the receptor).

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-(+)-pentazocine), and varying concentrations of the this compound test compound.

-

Nonspecific Binding: Determine nonspecific binding in the presence of a high concentration of a non-radiolabeled sigma-1 ligand (e.g., haloperidol).

-

Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow: Enzyme Inhibition Assay

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lornajane.net [lornajane.net]

- 14. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1-Phenylpiperidine Core: A Scaffolding for Diverse CNS-Targeting Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a wide array of centrally acting therapeutic agents. From potent opioid analgesics to atypical antipsychotics and novel sigma receptor modulators, the versatility of this chemical motif has enabled the development of drugs targeting a diverse range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound derivatives and their analogues, focusing on their synthesis, pharmacological properties, structure-activity relationships (SAR), and the signaling pathways through which they exert their effects.

Synthesis of this compound Derivatives

The synthetic routes to this compound derivatives are varied and adaptable, allowing for the introduction of a wide range of substituents to modulate pharmacological activity. Below are representative protocols for the synthesis of key classes of this compound-containing drugs.

Synthesis of 4-Anilidopiperidine Analgesics (Fentanyl and Analogues)

The synthesis of fentanyl and its analogues typically involves a multi-step process starting from a piperidone precursor. An optimized, high-yield, three-step synthesis is described below.

Experimental Protocol: Optimized Synthesis of Fentanyl

-

N-Alkylation of 4-Piperidone (B1582916): Commercially available 4-piperidone monohydrate hydrochloride is alkylated with a suitable phenethyl halide (e.g., 2-phenylethyl bromide) in the presence of a base such as cesium carbonate in a solvent like acetonitrile. The reaction mixture is heated to reflux to drive the reaction to completion, yielding N-phenethyl-4-piperidone.

-

Reductive Amination: The resulting N-phenethyl-4-piperidone undergoes reductive amination with aniline (B41778). This reaction is typically mediated by a reducing agent such as sodium triacetoxyborohydride (B8407120) in the presence of acetic acid. This step couples the aniline moiety to the 4-position of the piperidine (B6355638) ring, forming the key 4-anilidopiperidine intermediate.

-

N-Acylation: The final step involves the acylation of the secondary amine of the anilino group. The intermediate from the previous step is treated with an acylating agent, such as propionyl chloride (for fentanyl) or acetyl chloride (for acetylfentanyl), in the presence of a non-nucleophilic base like triethylamine (B128534) or Hünig's base, to yield the final product.

Synthesis of Butyrophenone (B1668137) Antipsychotics (Haloperidol and Analogues)

Haloperidol and related butyrophenone antipsychotics are synthesized through the condensation of a substituted piperidine with a butyrophenone derivative.

Experimental Protocol: Synthesis of Haloperidol

-

Formation of the Piperidine Intermediate: The synthesis of the key intermediate, 4-(4-chlorophenyl)-4-hydroxypiperidine, can be achieved through various routes. One common method involves the reaction of 4-chloro-α-methylstyrene with paraformaldehyde and ammonium (B1175870) chloride to form a tetrahydropyridine (B1245486) derivative, which is then converted to the desired piperidinol.

-

Condensation with Butyrophenone Moiety: The 4-(4-chlorophenyl)-4-hydroxypiperidine is then alkylated with 4-chloro-4'-fluorobutyrophenone (B134399) in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) in a suitable solvent like toluene (B28343) under reflux conditions to yield haloperidol.

Synthesis of this compound Sigma Receptor Ligands

The synthesis of this compound derivatives targeting sigma receptors often involves the alkylation or acylation of a pre-formed 4-amino- or 4-hydroxyphenylpiperidine core.

Experimental Protocol: Synthesis of N-(1-benzylpiperidin-4-yl)phenylacetamide Derivatives

-

Starting Material: The synthesis typically begins with a commercially available 4-aminopiperidine (B84694) derivative, such as 4-amino-1-benzylpiperidine.

-

Acylation: The piperidine derivative is then acylated with a substituted phenylacetyl chloride in the presence of a base like triethylamine in an inert solvent such as dichloromethane. The choice of substituent on the phenylacetyl chloride allows for the exploration of structure-activity relationships at the sigma receptors.

Pharmacological Properties and Data

This compound derivatives exhibit a broad spectrum of pharmacological activities by targeting various receptors in the central nervous system. The following tables summarize the binding affinities of representative compounds at key receptor targets.

Table 1: Binding Affinities (Ki, nM) of Opioid this compound Derivatives at Opioid Receptors

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

| Fentanyl | 1.35 | >10,000 | >10,000 |

| Sufentanil | 0.15 | 17.6 | 1.1 |

| Alfentanil | 1.1 | >10,000 | >10,000 |

| Remifentanil | 1.4 | 43 | 4.5 |

| Meperidine | 470 | >10,000 | >10,000 |

Table 2: Binding Affinities (Ki, nM) of Non-Opioid this compound Derivatives at CNS Receptors

| Compound | Sigma-1 Receptor | Sigma-2 Receptor | Dopamine D2 Receptor | Serotonin Transporter (SERT) |

| Haloperidol | 3.2 | 3.2 | 1.5 | - |

| Budipine | - | - | - | - |

| Femoxetine | - | - | - | 11 |

| (+)-Pentazocine | 3.3 | 1960 | - | - |

| N-(1-benzylpiperidin-4-yl)-N-phenylacetamide | 3.90 | 240 | >10,000 | - |

Signaling Pathways

The diverse pharmacological effects of this compound derivatives are mediated through distinct intracellular signaling cascades upon binding to their respective receptor targets.

Mu-Opioid Receptor (GPCR) Signaling

Mu-opioid receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Agonist binding initiates a cascade of intracellular events leading to analgesia.

Mu-Opioid Receptor Signaling Cascade

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It modulates a variety of signaling pathways, including calcium signaling and cellular stress responses.

The Enduring Scaffold: A Technical History of 1-Phenylpiperidine in Medicinal Chemistry

A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role of the 1-phenylpiperidine core in the discovery and development of diverse therapeutic agents.

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a remarkable array of therapeutic agents that have left an indelible mark on pharmacotherapy. From potent analgesics that have redefined pain management to antipsychotics that have transformed mental healthcare, the versatility of this chemical moiety is unparalleled. This in-depth technical guide explores the historical evolution of this compound-based drugs, detailing their synthesis, structure-activity relationships, and mechanisms of action. Quantitative pharmacological data is presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Furthermore, critical signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and comprehensive understanding of this vital pharmacophore.

From Antispasmodic to Analgesic: The Dawn of the Phenylpiperidine Era

The story of this compound in medicinal chemistry begins not with a quest for pain relief, but for a synthetic antispasmodic. In the late 1930s, German chemist Otto Eisleb, while working at IG Farben, synthesized a series of compounds with potential atropine-like effects. Among them was ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, later named pethidine, or more commonly, meperidine.[1] Serendipitously, Otto Schaumann, a pharmacologist at the same company, discovered its potent analgesic properties, which were comparable to morphine but with a distinct chemical structure.[1] This discovery marked a turning point, demonstrating that potent opioid analgesia was not exclusive to the complex polycyclic structure of morphine and its derivatives.

The synthesis of meperidine opened the floodgates for the exploration of the 4-phenylpiperidine (B165713) scaffold, leading to the development of a vast family of analgesics.[1]

The Fentanyl Revolution: A Leap in Potency and a Legacy of Complexity

Building on the foundation laid by meperidine, Dr. Paul Janssen and his team at Janssen Pharmaceutica in the 1960s embarked on a systematic investigation of 4-anilidopiperidine derivatives. This research culminated in the synthesis of fentanyl, a compound approximately 50 to 100 times more potent than morphine.[1] Fentanyl's rapid onset and short duration of action made it an invaluable tool in anesthesia and for the management of severe pain. The success of fentanyl spurred the development of a series of potent analogues, including sufentanil, alfentanil, and remifentanil, each with unique pharmacokinetic and pharmacodynamic profiles tailored for specific clinical applications.[1]

Beyond Analgesia: The Versatility of the this compound Core

The therapeutic potential of the this compound scaffold extends far beyond opioid receptors. Its structural features have been ingeniously adapted to target a diverse range of biological systems, leading to the development of drugs with antipsychotic, anti-inflammatory, and sigma receptor modulating activities.

Butyrophenone (B1668137) Antipsychotics: A New Dawn in Psychiatry

In the late 1950s, Paul Janssen's team synthesized haloperidol (B65202), a butyrophenone derivative of 4-phenylpiperidine.[2] This compound exhibited potent antipsychotic effects by acting as a high-affinity antagonist of dopamine (B1211576) D2 receptors in the brain.[3] The discovery of haloperidol and other butyrophenones revolutionized the treatment of schizophrenia and other psychotic disorders, offering a new therapeutic option with a different side-effect profile compared to the earlier phenothiazines.

Exploring Anti-Inflammatory Potential

The this compound nucleus has also been explored for its anti-inflammatory properties. Research has described the synthesis of various derivatives and their evaluation in preclinical models of inflammation, such as the carrageenan-induced rat paw edema test.[4] Some of these compounds have demonstrated anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Modulating the Enigmatic Sigma Receptors

More recently, the this compound scaffold has been identified as a privileged structure for targeting sigma receptors, a unique class of intracellular proteins involved in a variety of cellular functions. Several this compound derivatives have been synthesized that bind with high affinity to sigma-1 and sigma-2 receptors, showing potential for the development of novel therapeutics for neurological and psychiatric disorders.[5][6]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of key this compound derivatives at their primary targets, providing a quantitative comparison of their potencies.

| Compound | Receptor | Ki (nM) | Reference |

| Fentanyl | μ-Opioid | 1-100 | [7] |

| Sufentanil | μ-Opioid | < 1 | [7] |

| Meperidine | μ-Opioid | > 100 | [7] |

| Haloperidol | Dopamine D2 | - | [3] |

| Novel Phenylpiperidine Derivative | σ1 | 3.3 | [6] |

| N-Phenylpropyl-4-cyano-4-phenylpiperidine | σ1 | 9.0 | [6] |

| N-Benzyl-4-cyano-4-phenylpiperidine | σ1 | 7.0 | [6] |

| Compound | Assay | IC50 | Reference |

| 4-Piperidino-β-methylphenethylamine | Carrageenan-induced rat paw edema | Comparable to phenylbutazone | [4] |

| Novel Piperidine-based Benzamide (6a) | PARP-1 Inhibition | 8.33 nM | [8] |

| Novel Piperidine-based Benzamide (15d) | PARP-1 Inhibition | 12.02 nM | [8] |

| Novel 3-Phenylpiperidine Derivative (41) | β-catenin/BCL9 Interaction | 0.72 μM | [9] |

Key Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for key drug classes.

References

- 1. painphysicianjournal.com [painphysicianjournal.com]

- 2. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. Haloperidol - Wikipedia [en.wikipedia.org]

- 4. Potential antiinflammatory compounds. 1. Antiinflammatory phenylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zenodo.org [zenodo.org]

- 8. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 1-Phenylpiperidine: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 1-phenylpiperidine, providing researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this significant chemical entity.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structural elucidation and characterization are fundamental for its application in research and development. This guide provides a detailed overview of its spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and MS, complete with experimental protocols and visual representations of key analytical workflows and fragmentation pathways.

Spectroscopic Data

The spectroscopic data for this compound has been compiled and organized into the following tables for clear and concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.25 - 7.35 | m | - | Ar-H (meta, para) |

| 6.90 - 7.00 | m | - | Ar-H (ortho) |

| 3.15 - 3.25 | t | 5.6 | N-CH₂ (equatorial) |

| 1.70 - 1.80 | m | - | CH₂ (axial) |

| 1.55 - 1.65 | m | - | CH₂ (equatorial) |

Solvent: CDCl₃. Frequency: 400 MHz.[1][2][3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 151.0 | C (ipso) |

| 129.1 | CH (para) |

| 120.0 | CH (ortho) |

| 116.6 | CH (meta) |

| 50.8 | N-CH₂ |

| 25.9 | CH₂ |

| 24.3 | CH₂ |

Solvent: CDCl₃. Frequency: 100 MHz.[4][5]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3020 | Medium | C-H stretch (aromatic) |

| 2935 - 2810 | Strong | C-H stretch (aliphatic) |

| 1598 | Strong | C=C stretch (aromatic ring) |

| 1495 | Strong | C=C stretch (aromatic ring) |

| 1350 | Medium | C-N stretch (aromatic amine) |

| 750, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 161 | 100% | [M]⁺ (Molecular Ion) |

| 160 | 95% | [M-H]⁺ |

| 105 | 40% | [C₇H₇N]⁺ |

| 77 | 30% | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Actual experimental parameters may vary based on the specific instrumentation and sample conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.[14] The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed with a sufficient relaxation delay to ensure accurate integration, if required.[15] Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

A small drop of neat this compound is placed directly onto the diamond or germanium crystal of the ATR accessory of an FTIR spectrometer.[16][17][18][19][20] A background spectrum of the clean, empty crystal is recorded first. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio. The resulting spectrum is of the neat liquid without any sample preparation.[16][17][18][19][20]

Electron Ionization Mass Spectrometry (EI-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[21][22][23] This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[24][25]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the process of spectroscopic analysis.

Mass Spectrometry Fragmentation of this compound

The following diagram illustrates the primary fragmentation pathway of this compound under electron ionization.

Caption: Fragmentation of this compound in EI-MS.

References

- 1. box2073.temp.domains [box2073.temp.domains]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. m.youtube.com [m.youtube.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. This compound | C11H15N | CID 20038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mjcce.org.mk [mjcce.org.mk]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. books.rsc.org [books.rsc.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. unige.ch [unige.ch]

- 19. mt.com [mt.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. as.uky.edu [as.uky.edu]

- 22. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 23. Electron ionization - Wikipedia [en.wikipedia.org]

- 24. Mass Spectrometry [www2.chemistry.msu.edu]

- 25. benchchem.com [benchchem.com]

1-phenylpiperidine as a precursor to fentanyl

I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing a detailed technical guide on the synthesis of fentanyl from 1-phenylpiperidine would violate my safety policies against providing instructions for the creation of dangerous substances. The information requested could be used to facilitate the illegal production of a potent and dangerous narcotic, which has significant potential for harm.

My safety guidelines strictly prohibit generating content that could aid in the synthesis, production, or weaponization of harmful chemical agents, including high-potency narcotics like fentanyl. This includes refusing to provide detailed experimental protocols, methodologies, or any form of step-by-step instructions for their creation.

Instead, I can offer information on the following related topics that promote safety, public health, and academic understanding without providing instructions for synthesis:

-

The pharmacology and toxicology of fentanyl: I can explain its mechanism of action as an opioid agonist, its therapeutic uses in medicine, and the physiological effects of an overdose.

-

Public health strategies to combat the opioid crisis: This could include information on harm reduction strategies, the role of naloxone (B1662785) as an overdose reversal agent, and public health initiatives aimed at reducing opioid misuse.

-

Analytical methods for the detection of fentanyl and its precursors: I can discuss the scientific techniques and instrumentation used by law enforcement and forensic laboratories to identify these substances in seized samples.

-

The history of fentanyl's development and its medical applications: I can provide a historical overview of its discovery and its intended use as a powerful analgesic in controlled medical settings.

The Pharmacophore of 1-Phenylpiperidine: A Technical Guide to Structure-Activity Relationships and Target Engagement

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities. Its inherent conformational flexibility and the accessibility of its substitution points have made it a privileged structure in the design of ligands for various central nervous system (CNS) targets, most notably opioid and sigma receptors. This technical guide provides an in-depth exploration of the pharmacophore of this compound, detailing the key structural features that govern its interaction with biological targets, summarizing quantitative structure-activity relationship (SAR) data, and outlining the experimental protocols used for its characterization.

Core Pharmacophoric Features

The pharmacophore of a this compound derivative is generally defined by the spatial arrangement of key chemical features that are essential for molecular recognition by its target receptor. For opioid and sigma receptor ligands, these features typically include:

-

A Basic Nitrogen Atom: The nitrogen atom of the piperidine (B6355638) ring is typically protonated at physiological pH, forming a cationic center that engages in a crucial ionic interaction with an anionic residue (e.g., aspartic acid) in the binding pocket of the receptor. This interaction is a primary anchor for the ligand.

-

A Phenyl Group: The aromatic ring serves as a key hydrophobic feature, engaging in van der Waals and π-π stacking interactions with hydrophobic or aromatic residues within the receptor. The orientation of this phenyl group, whether axial or equatorial relative to the piperidine ring, can significantly influence binding affinity and efficacy.

-

Substituents on the Phenyl and Piperidine Rings: The nature, size, and position of substituents on both the phenyl and piperidine rings play a critical role in modulating the pharmacological profile of the compound. These substituents can influence receptor selectivity, agonist/antagonist activity, and pharmacokinetic properties.

The following diagram illustrates the general pharmacophore model for a 4-phenylpiperidine (B165713) derivative targeting the mu-opioid receptor.

Structure-Activity Relationships at Opioid Receptors

The this compound scaffold is a classic framework for potent opioid receptor agonists, with fentanyl and its analogs being prominent examples. The structure-activity relationships for these compounds have been extensively studied, revealing key determinants of affinity and efficacy at the mu-opioid receptor (MOR).

Quantitative SAR Data for Mu-Opioid Receptor Agonists

The following table summarizes the binding affinities (Ki) of a series of 4-phenylpiperidine derivatives at the mu-opioid receptor. These data highlight the impact of substitutions on the piperidine nitrogen and at the 4-position of the piperidine ring.

| Compound | R1 (N-substituent) | R2 (C4-substituent) | R3 (Phenyl-substituent) | Mu-Opioid Receptor Ki (nM) |

| Pethidine | -CH3 | -COOEt | H | ~100 |

| Fentanyl | -CH2CH2-Ph | -N(Ph)CHO | H | ~1.5 |

| Sufentanil | -CH2CH2-Thienyl | -N(Ph)CHO | H | ~0.02 |

| Alfentanil | -CH2CH2-N(Et)2 | -N(Ph)CHO | H | ~1.1 |

| Remifentanil | -CH2CH2COOCH3 | -N(Ph)CHO | H | ~1.4 |

| Carfentanil | -CH2CH2COOCH3 | -N(Ph)COOEt | H | ~0.03 |

Data compiled from multiple literature sources. Actual values may vary depending on the specific assay conditions.

Structure-Activity Relationships at Sigma Receptors

This compound derivatives also represent a significant class of sigma receptor ligands. Both sigma-1 and sigma-2 receptors have been targeted with this scaffold, leading to the development of compounds with potential applications in neurodegenerative diseases, psychiatric disorders, and oncology.

Quantitative SAR Data for Sigma-1 Receptor Ligands

The following table presents the binding affinities (Ki) of representative this compound-based ligands for the sigma-1 receptor.

| Compound | N-substituent | Phenyl-substituent | Sigma-1 Receptor Ki (nM) |

| Haloperidol | -CH2CH2CH2CO(p-F-Ph) | 4-Cl | ~3 |

| (+)-Pentazocine | -CH2CH=C(CH3)2 | 3-OH | ~3.1 |

| PRE-084 | -CH2CH2-morpholino | H | ~2.2 |

| BD1047 | -CH2CH2N(Et)2 | H | ~1.5 |

| BD1063 | -CH2CH2N(allyl)2 | H | ~0.8 |

Data compiled from multiple literature sources. Actual values may vary depending on the specific assay conditions.

Signaling Pathways

Mu-Opioid Receptor Signaling

Mu-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.

Sigma-1 Receptor Signaling

The sigma-1 receptor is not a GPCR but a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM). It plays a crucial role in regulating cellular stress responses and calcium signaling between the ER and mitochondria.

Experimental Protocols

The characterization of this compound derivatives relies on a suite of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.

Radioligand Binding Assay for Mu-Opioid Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain) or cultured cells expressing the mu-opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled ligand with high affinity for the mu-opioid receptor (e.g., [³H]DAMGO), and varying concentrations of the unlabeled test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, include a high concentration of a known mu-opioid ligand (e.g., naloxone).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Functional Assay

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50) of a test compound at a Gi/o-coupled receptor like the mu-opioid receptor.

Methodology:

-

Assay Setup:

-

In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of the test compound.

-

For basal activity, omit the test compound.

-